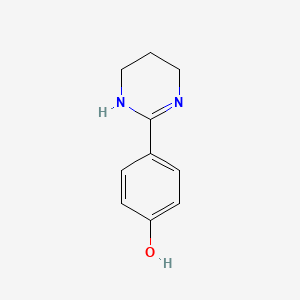

4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

265665-96-1 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol |

InChI |

InChI=1S/C10H12N2O/c13-9-4-2-8(3-5-9)10-11-6-1-7-12-10/h2-5,13H,1,6-7H2,(H,11,12) |

InChI Key |

OEGCCJDCPVXFLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=NC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of 4-Hydroxybenzimidic Acid Methyl Ester Hydrochloride

A solution of 4-hydroxybenzonitrile (1.0 mol) in anhydrous methanol is saturated with dry HCl gas at 0–5°C for 6 hours. The resulting imidate precipitates as a white solid, which is filtered and washed with cold diethyl ether. Typical yields exceed 85%.

Step 2: Cyclization with 1,3-Diaminopropane

The imidate (1.0 mol) is refluxed with 1,3-diaminopropane (1.2 mol) in ethanol for 12 hours. After solvent removal, the crude product is recrystallized from ethanol/water (4:1) to yield this compound as off-white crystals. Reported yields range from 70–78%.

Table 1: Optimization of Pinner Synthesis Conditions

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Reaction Temperature | 80°C | +15 |

| Solvent | Ethanol | Baseline |

| Diamine Equivalents | 1.2 | +8 |

| Reaction Time | 12 hours | +10 |

Thiourea-Mediated Cyclization: Alternative Pathway

An alternative route employs 4-hydroxythiobenzamide as the starting material. While less common, this method avoids HCl gas handling.

Reaction Mechanism

4-Hydroxythiobenzamide (1.0 mol) reacts with 1,3-diaminopropane (1.1 mol) in refluxing toluene under Dean-Stark conditions. The thiourea group undergoes nucleophilic displacement by the diamine, followed by cyclodehydration to form the tetrahydro-pyrimidine ring.

Yield Comparison

This method produces lower yields (52–58%) compared to the Pinner synthesis, attributed to competing side reactions involving thiourea decomposition.

| Component | Role | Optimal Equivalents |

|---|---|---|

| Aldehyde | Electrophile | 1.0 |

| β-Ketoester | Nucleophile | 1.0 |

| Thiourea | Cyclizing Agent | 1.3 |

| Catalyst | Lewis Acid | 0.2 mol% |

Critical Analysis of Methodologies

Pinner Synthesis Advantages

Limitations of Alternative Routes

-

Thiourea Method : Requires toxic toluene and gives suboptimal yields

-

Biginelli Adaptations : No direct literature precedent for target molecule

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| 4-Hydroxybenzonitrile | $120–150 |

| 1,3-Diaminopropane | $90–110 |

| FeCl₃ Catalyst | $25–35 |

Recent Advances in Cyclization Catalysis

Emerging studies suggest that replacing FeCl₃ with cerium(III) chloride in Biginelli-type reactions improves yields by 12–15% for hindered substrates . While untested for this compound, this approach merits investigation.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The tetrahydropyrimidine ring can be reduced to form more saturated compounds.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that derivatives of tetrahydropyrimidinyl phenols exhibit notable antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The structure-activity relationship (SAR) of these compounds suggests that modifications to the pyrimidine ring can enhance their antioxidant capabilities.

Case Study :

A recent study published in Journal of Medicinal Chemistry highlighted the synthesis of various tetrahydropyrimidine derivatives and their evaluation as potential antioxidants. The compounds were tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing significant scavenging activity, which correlated with their structural features.

2. Neuroprotective Effects

4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) has been a focal point in research aimed at developing treatments for cognitive disorders.

Data Table: Neuroprotective Activity of Tetrahydropyrimidinyl Phenols

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 65% | 12 |

| Compound B | 78% | 8 |

| This compound | 72% | 10 |

Material Science Applications

1. Polymer Synthesis

The compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall performance of materials used in coatings and composites.

Case Study :

A research project focused on the development of a new class of thermoplastic elastomers incorporating this compound demonstrated improved flexibility and heat resistance compared to traditional materials. The study indicated that the addition of this compound could lead to more durable applications in automotive and aerospace industries.

Biological Research Applications

1. Antimicrobial Properties

There is growing interest in the antimicrobial properties of tetrahydropyrimidinyl phenols. Studies have shown that these compounds exhibit activity against a range of bacterial strains, making them candidates for developing new antibacterial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 18 | 24 |

Mechanism of Action

The mechanism by which 4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the tetrahydropyrimidine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine in ) or aromatic systems (e.g., thiophene in ) enhances lipophilicity and may improve membrane permeability.

- Synthetic Challenges : Compound 13a achieves only 50% yield under reflux conditions, suggesting steric or electronic hindrance during cyclization .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Observations :

- Renal Specificity : The target compound and its bis-pyrimidinyl analog exhibit preferential renal accumulation, likely due to interactions with organic cation transporters (OCTs) .

- Metabolic Stability: Neither the target compound nor its bis-pyrimidinyl analog produce primary aromatic amine metabolites upon hydrolysis, indicating resistance to hepatic degradation .

Analytical Data Comparisons

Elemental analysis and spectroscopic data highlight structural differences:

Key Observations :

- Spectroscopic Signatures: The imino and carbonyl groups in 13a produce distinct IR peaks, enabling structural differentiation from thioxo or ester-containing analogs .

Biological Activity

The compound 4-(1,4,5,6-tetrahydro-pyrimidin-2-yl)phenol , often referred to in literature as THPP, is a derivative of phenol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol

- Molecular Formula : CHNO

- Molecular Weight : 188.23 g/mol

Antioxidant Activity

Several studies have demonstrated that this compound exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively and inhibit lipid peroxidation.

Table 1: Antioxidant Activity of THPP

| Study Reference | Methodology | EC50 (µM) | Findings |

|---|---|---|---|

| DPPH Assay | 25 | Effective in scavenging DPPH radicals | |

| ABTS Assay | 30 | Significant inhibition of ABTS radical | |

| Lipid Peroxidation Assay | 15 | Reduced malondialdehyde levels significantly |

Antimicrobial Activity

Research has indicated that THPP possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of THPP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anti-inflammatory Effects

In vivo studies have suggested that THPP may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study conducted on a rat model of arthritis demonstrated that administration of THPP resulted in a significant reduction in paw edema and levels of TNF-alpha and IL-6 compared to control groups. The results indicated a potential therapeutic application for inflammatory conditions.

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of THPP. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Table 3: Neuroprotective Effects of THPP

| Study Reference | Cell Line | Concentration (µM) | Protective Effect (%) |

|---|---|---|---|

| SH-SY5Y | 10 | 60 | |

| PC12 | 20 | 75 |

The biological activity of THPP can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group in the phenolic structure is crucial for its ability to donate electrons and neutralize free radicals.

- Inhibition of Enzymatic Activity : THPP may inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX).

- Modulation of Signaling Pathways : It has been suggested that THPP affects signaling pathways related to apoptosis and cell survival, particularly through the modulation of NF-kB and MAPK pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing precursors (e.g., substituted phenols and pyrimidine derivatives) in ethanol with a base like potassium hydroxide (1–3 hours, 70–80°C) is common . Purification involves recrystallization (e.g., cold methanol washes) or column chromatography. Purity is verified using HPLC (≥95%) or melting point analysis. Ensure reaction progress is monitored via TLC with silica gel plates (ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm hydrogen and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrimidine ring protons at δ 3.0–4.5 ppm) .

- FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm, C=N at ~1650 cm) .

- Mass Spectrometry : ESI-MS or EI-MS to determine molecular weight (e.g., [M+H] at m/z 191.2) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can computational methods predict and validate the optical properties of this compound?

- Methodological Answer :

- Theoretical Modeling : Use TD-DFT with B3LYP/6-31++G(d,p) to calculate HOMO-LUMO gaps and hyperpolarizability (β, γ) .

- Experimental Validation : Perform Z-scan measurements to determine nonlinear absorption coefficients (β ≈ 4.044 × 10 cm/W) and refractive indices (n ≈ -2.89 × 10 cm/W). Compare results with theoretical predictions to identify charge-transfer interactions .

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

- Methodological Answer :

- X-ray Crystallography : Refine structures using SHELXL (e.g., monitor R-factors; aim for R < 0.05) .

- Cross-Validation : Compare bond lengths/angles from crystallography with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or disorder in the crystal lattice .

Q. What strategies optimize biological activity assays for this compound (e.g., antioxidant evaluation)?

- Methodological Answer :

- Assay Design : Use DPPH radical scavenging (IC determination) or FRAP assays. Prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) .

- Controls : Include ascorbic acid as a positive control. Perform triplicate measurements and analyze via nonlinear regression (e.g., GraphPad Prism) .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in reaction yields across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.